molecular formula C12H7F4N B1389754 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine CAS No. 1214371-90-0

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1389754
CAS No.: 1214371-90-0
M. Wt: 241.18 g/mol
InChI Key: XTKRUNIOBLPQNA-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a fluorinated phenyl group. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These substituents impart distinct electronic and steric effects, making the compound valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor or activator in biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of other compounds . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting survival signals . Moreover, it can alter gene expression profiles by modulating transcription factors and epigenetic markers, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to cytochrome P450 enzymes can inhibit their catalytic activity, leading to reduced metabolism of substrates . Additionally, it can act as an allosteric modulator for certain receptors, enhancing or inhibiting their signaling pathways . The compound’s ability to influence gene expression is mediated through its interaction with transcription factors and epigenetic regulators, resulting in changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to the accumulation of degradation products, which may have distinct biological activities . Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal adverse effects . These findings highlight the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with metabolic enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, it can bind to serum proteins, such as albumin, which modulate its distribution and bioavailability . The compound’s localization within tissues is influenced by its physicochemical properties, including lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with transcription factors and chromatin, influencing gene expression . Similarly, its presence in mitochondria can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable pyridine precursor. One common method is the reaction of 4-iodopyridine with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is unique due to the combined presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and interactions with biological targets. This dual substitution pattern enhances its potential in various applications compared to compounds with only one of these groups.

Properties

IUPAC Name

4-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRUNIOBLPQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673546
Record name 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214371-90-0
Record name 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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